molecular formula C8H10IN B2570583 1-(4-Iodophenyl)ethanamine CAS No. 90086-41-2

1-(4-Iodophenyl)ethanamine

Cat. No.: B2570583
CAS No.: 90086-41-2
M. Wt: 247.079
InChI Key: HLCLTOJXMUXWQW-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)ethanamine is an organic compound with the molecular formula C₈H₁₀IN It is characterized by the presence of an iodine atom attached to the para position of the phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethanamine can be synthesized through several methods. One common approach involves the iodination of phenyl ethanamine. The process typically includes the following steps:

    Starting Material: 4-Iodoacetophenone.

    Reduction: The carbonyl group of 4-Iodoacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then converted to the amine using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction step.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted phenyl ethanamines.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines or fully reduced hydrocarbons.

Scientific Research Applications

1-(4-Iodophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)ethanamine involves its interaction with various molecular targets and pathways. The iodine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

    1-(4-Bromophenyl)ethanamine: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)ethanamine: Contains a chlorine atom in place of iodine.

    1-(4-Fluorophenyl)ethanamine: Features a fluorine atom instead of iodine.

Uniqueness: 1-(4-Iodophenyl)ethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its halogenated analogs. The iodine atom’s larger size and polarizability can influence the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-(4-iodophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCLTOJXMUXWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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